7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
Description
7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2-oxoethoxy group and a 3-nitrophenyl group.
Properties
IUPAC Name |
7-[2-(3-nitrophenyl)-2-oxoethoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO6/c19-15(12-2-1-3-13(8-12)18(21)22)10-23-14-6-4-11-5-7-17(20)24-16(11)9-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZCYPLIYVFACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC2=CC3=C(C=C2)C=CC(=O)O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde and 4-hydroxycoumarin.
Condensation Reaction: The first step involves a condensation reaction between 3-nitrobenzaldehyde and 4-hydroxycoumarin in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Esterification: The intermediate compound is then subjected to esterification using an appropriate esterifying agent, such as ethyl chloroformate, to introduce the 2-oxoethoxy group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Ammonia, amines, and thiols.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Reduction: 7-[2-(3-aminophenyl)-2-oxoethoxy]-2H-chromen-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: This compound carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The chromen-2-one core structure can also participate in π-π stacking interactions with aromatic residues in proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
7-[2-(3-aminophenyl)-2-oxoethoxy]-2H-chromen-2-one: A reduced derivative with an amino group instead of a nitro group.
7-[2-(4-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one: A positional isomer with the nitro group at the 4-position of the phenyl ring.
7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one: A derivative with an additional phenyl group at the 4-position of the chromen-2-one core
Uniqueness
7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the 2-oxoethoxy group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
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